N1-benzyl-N2-methylindoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
1-N-benzyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-19-17(22)16-11-14-9-5-6-10-15(14)21(16)18(23)20-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZECULCNXLYERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with benzyl and methyl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N1-benzyl-N2-methylindoline-1,2-dicarboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Benzyl groups (indoline derivative) contribute to lipophilicity, whereas thiazolyl () or methoxy () groups enhance solubility.
- Stability : Diazene-containing derivatives (e.g., ADCA) are prone to decomposition under protic conditions, limiting pharmaceutical utility , whereas indoline derivatives lack this instability risk.
Enzyme Inhibition
- PI3Kα/HDAC6 Dual Inhibition : (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide () exhibits IC₅₀ values of 12 nM (PI3Kα) and 8 nM (HDAC6), attributed to the thiazole moiety’s hydrogen-bonding capacity. The indoline analog’s benzyl group may favor hydrophobic target interactions but lacks thiazole’s polar interactions .
- Factor Xa (FXa) Inhibition : 4-Methoxypyrrolidine-1,2-dicarboxamide () shows Ki = 0.4 nM for FXa due to methoxy and halogenated aryl groups. The indoline derivative’s planar structure could hinder binding to FXa’s deep S1 pocket .
Receptor Modulation
- Vasopressin V2 Receptor Agonism: Pyrrolidine-1,2-dicarboxamides with benzazepine substituents () demonstrate nanomolar affinity (EC₅₀ = 1.2 nM) via hydrophobic and π-π interactions. The indoline derivative’s benzyl group may mimic these interactions but lacks the benzazepine’s extended aromatic surface .
Biological Activity
N1-benzyl-N2-methylindoline-1,2-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an indoline derivative characterized by a benzyl group at the N1 position and a methyl group at the N2 position. This structural configuration contributes to its unique biological activity profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Antiviral Effects
Emerging data suggest that this compound may possess antiviral properties. Preliminary studies indicate effective inhibition of viral replication in specific models, warranting further investigation into its potential as an antiviral agent.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes essential for pathogen survival and cancer cell proliferation.
- Receptor Binding : It has been suggested that this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways associated with cell growth and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range, indicating potent activity against tumor cells .
- Study 2 : In an antimicrobial assay, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Research Findings Summary Table
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Effective against various bacterial strains |
| Anticancer | Apoptosis induction | Induces cell death in resistant cancer cell lines |
| Antiviral | Viral replication inhibition | Preliminary evidence of antiviral activity |
Q & A
Q. What are the optimal synthetic routes for N1-benzyl-N2-methylindoline-1,2-dicarboxamide?
The synthesis typically involves amide bond formation between substituted anilines and indoline-1,2-dicarboxylic acid derivatives. For example, microwave-assisted methods (as used for analogous Co(II)/Ni(II) complexes) can enhance reaction efficiency and yield compared to conventional heating . Key steps include activating the carboxylic acid (e.g., via coupling agents like EDC/HOBt) and optimizing stoichiometry to avoid side reactions. Purification often requires column chromatography or recrystallization, with yields validated by elemental analysis and mass spectrometry.
Q. How can spectroscopic techniques characterize this compound?
- NMR (¹H/¹³C): Assign peaks based on the indoline core (e.g., aromatic protons at δ 6.8–7.5 ppm) and carboxamide groups (N–H signals around δ 8–10 ppm). Substituents like benzyl groups show distinct splitting patterns .
- IR: Confirm carboxamide C=O stretches (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- UV-Vis: π→π* transitions in the indoline ring (~250–300 nm) can indicate electronic interactions in metal complexes .
- Mass Spectrometry: ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Q. What preliminary biological screening methods are recommended?
Use in vitro assays to evaluate antimicrobial (disk diffusion method) and anticancer (MTT assay) activities. For example, metal complexes of related dicarboxamides show enhanced bioactivity due to chelation effects, suggesting similar strategies for this compound . Dose-response curves and IC50 values should be compared against standard drugs (e.g., cisplatin for cytotoxicity).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide anticancer derivative design?
- Substituent Effects: Electron-withdrawing groups (e.g., chloro, methoxy) on the benzyl ring may enhance cytotoxicity by modulating cellular uptake or target binding .
- Metal Coordination: Analogous Co(II)/Ni(II) complexes exhibit semiconducting properties and improved bioactivity, suggesting metal chelation could stabilize the compound in biological systems .
- Hybrid Molecules: Combining the indoline core with thiazole or pyridine moieties (as seen in PI3Kα inhibitors) may improve selectivity for cancer pathways .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or cell line variability. For example, antioxidant activity in DPPH assays varies with radical scavenging mechanisms, requiring normalization to positive controls like ascorbic acid . Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for target protein expression) .
Q. What computational methods predict interaction with cellular targets?
- Molecular Docking: Simulate binding to receptors like HDAC6 or PI3Kα using software (AutoDock Vina). For instance, pyridine-tethered diazene ligands in ruthenium complexes show affinity for redox-active sites .
- MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
Q. How to optimize stability for in vivo applications?
- Pro-drug Design: Introduce hydrolyzable groups (e.g., esters) to improve solubility and reduce off-target effects.
- Formulation: Nanoencapsulation (liposomes or PLGA nanoparticles) can enhance plasma half-life, as demonstrated for structurally related hydantoin derivatives .
- pH/Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH) monitored by HPLC to identify degradation pathways .
Methodological Considerations
Q. What analytical techniques quantify compound purity and degradation?
- HPLC-DAD/MS: Resolve impurities with C18 columns (acetonitrile/water gradient) and track degradation products.
- TGA/DSC: Thermal stability profiles (e.g., decomposition above 180°C) inform storage conditions .
Q. How to design experiments comparing conventional vs. microwave synthesis?
- Parameters: Vary irradiation power (100–300 W), reaction time (5–30 min), and solvent polarity.
- Output Metrics: Compare yields, reaction rates (via TLC monitoring), and energy efficiency (E-factor calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
